

3-Methylpyridine-4-boronic acid pinacol ester

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylpyridine-4-boronic acid
pinacol ester

Cat. No.: B1451974

[Get Quote](#)

An In-depth Technical Guide to **3-Methylpyridine-4-boronic acid pinacol ester**

Introduction: A Versatile Building Block in Modern Synthesis

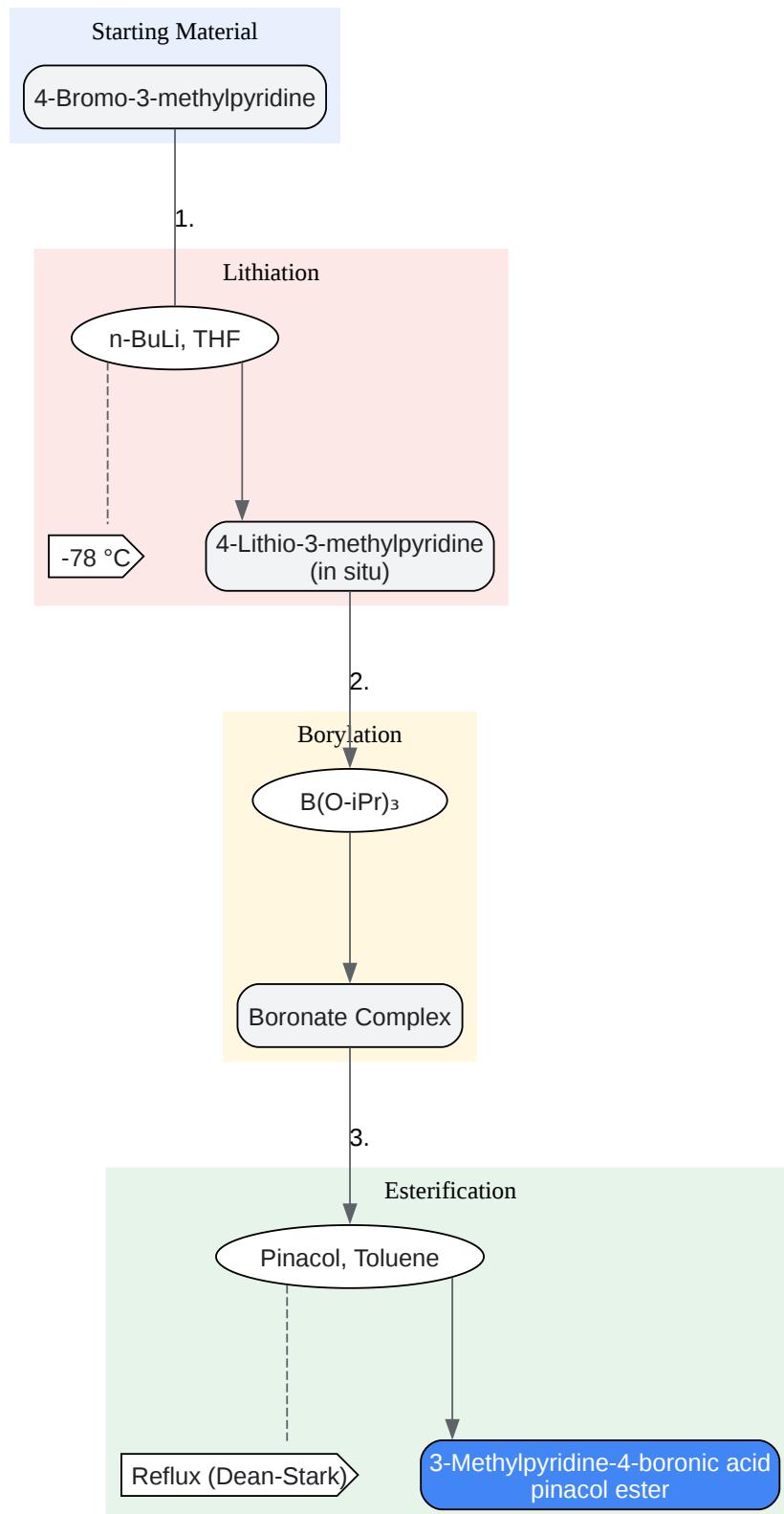
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of heteroaromatic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a privileged structure, central to numerous biologically active compounds.^[1] **3-Methylpyridine-4-boronic acid pinacol ester** has emerged as a key synthetic intermediate, enabling the precise and efficient incorporation of the 3-methylpyridin-4-yl moiety. Its value lies in its exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[2][3]}

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying principles of its synthesis, characterization, and application, with a focus on the causal factors that govern experimental success. The pinacol ester functional group imparts enhanced stability and solubility compared to the corresponding boronic acid, making it a robust and reliable reagent for complex synthetic endeavors.^{[3][4]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective use. The key characteristics of **3-Methylpyridine-4-boronic acid pinacol ester** are summarized below.

Property	Value	Reference(s)
CAS Number	1032358-00-1	[5]
Molecular Formula	C ₁₂ H ₁₈ BNO ₂	[6]
Formula Weight	219.09 g/mol	[5][6]
Appearance	Typically a white to off-white solid	[7]
Purity	Commercially available at ≥95%	[5][7]
¹¹ B NMR (CDCl ₃)	δ ~34 ppm (broad singlet)	[8]
¹ H NMR (CDCl ₃)	Signals expected for pyridine, methyl, and pinacol protons	N/A
Storage	Freezer, under inert atmosphere	


Hazard Information: This compound may cause skin, eye, and respiratory irritation.[5][9] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.[9]

Synthesis: Strategic Access to a Key Intermediate

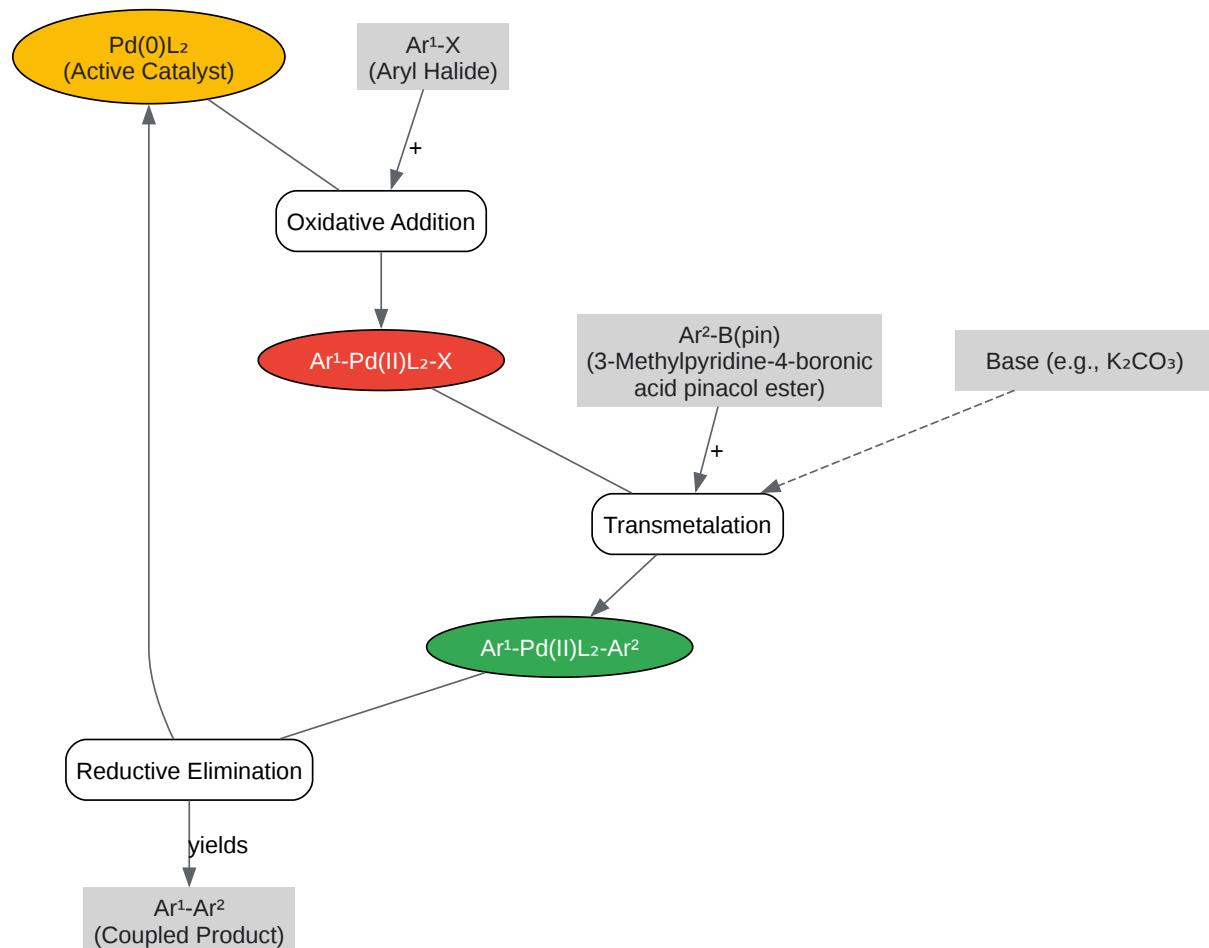
The preparation of pyridinylboronic esters requires careful consideration of reaction conditions due to the nature of the pyridine ring. Several robust methods have been established. A prevalent and effective strategy involves a halogen-metal exchange followed by borylation.

This approach leverages a commercially available halopyridine precursor. The choice of an organolithium reagent, such as n-butyllithium, necessitates low temperatures (e.g., -78 °C) to prevent undesired side reactions and ensure the clean generation of the pyridinyl anion.[10][11] This intermediate is then "quenched" with a boron electrophile, typically an trialkyl borate, to

form the boronate species. The final step is an esterification with pinacol, often driven by the removal of water, to yield the stable and isolable pinacol ester product.[10]

[Click to download full resolution via product page](#)

Diagram 1: General workflow for the synthesis of **3-Methylpyridine-4-boronic acid pinacol ester**.


Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-methylpyridine-4-boronic acid pinacol ester** is as a coupling partner in the Suzuki-Miyaura reaction.^[2] This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl motifs that are prevalent in pharmaceuticals.^{[12][13]}

The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The pinacol ester serves as the source of the nucleophilic organoboron species.

The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner).
- Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic ester.
- Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Workflow

The following protocol provides a robust, self-validating framework for a typical Suzuki-Miyaura coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To couple **3-Methylpyridine-4-boronic acid pinacol ester** with a generic aryl bromide.

Component	Role	Typical Choice	Amount
Aryl Bromide	Electrophilic partner	-	1.0 equiv
3-Methylpyridine-4-boronic acid pinacol ester	Nucleophilic partner	-	1.2 - 1.5 equiv
Palladium Catalyst	Facilitates C-C bond formation	Pd(PPh ₃) ₄ or Pd(dppf)Cl ₂	1-5 mol%
Base	Activates boronic ester	K ₂ CO ₃ , Cs ₂ CO ₃ , or K ₃ PO ₄	2.0 - 3.0 equiv
Solvent	Reaction medium	Dioxane/H ₂ O, Toluene, or DMF	-
Temperature	Reaction kinetics	80 - 120 °C	-

Step-by-Step Methodology:

- Inert Atmosphere Preparation (Causality: Catalyst Protection): To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), **3-Methylpyridine-4-boronic acid pinacol ester** (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) via three vacuum-backfill cycles. This is critical as the Pd(0) catalyst is sensitive to oxygen.
- Reagent Dissolution (Causality: Homogeneity): Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. Stir the mixture for 5-10 minutes to ensure

dissolution and create a homogeneous suspension.

- Catalyst Addition (Causality: Initiation): Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%) to the flask under a positive pressure of inert gas. The addition of the catalyst initiates the reaction cycle.
- Heating and Monitoring (Causality: Reaction Kinetics): Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS, until the starting aryl bromide is consumed.
- Work-up and Purification (Causality: Isolation):
 - Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
 - Wash the organic layer with water and brine to remove the inorganic base and salts.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude residue by column chromatography on silica gel to afford the pure biaryl product.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Beyond

The 3-methylpyridin-4-yl structural motif is a valuable component in the design of bioactive molecules. Its integration via Suzuki coupling allows for the rapid exploration of chemical space and the synthesis of compound libraries for screening.^[2] Pyridine-containing compounds are frequently found in kinase inhibitors, GPCR modulators, and other targeted therapeutic agents, where the nitrogen atom can act as a key hydrogen bond acceptor.^[3] The methyl group provides a point for steric differentiation and can influence the molecule's metabolic stability and binding orientation.

Conclusion

3-Methylpyridine-4-boronic acid pinacol ester is a highly valuable and versatile reagent for modern organic synthesis. Its stability, reliability, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in pharmaceutical and materials science. By understanding the principles behind its synthesis and application, scientists can leverage this building block to construct complex molecular architectures with precision and efficiency, accelerating the pace of innovation and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylpyridine-4-boronic acid pinacol ester, 95% 250 mg | Request for Quote [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. 3-Methylpyridine-4-boronic acid pinacol ester, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. rsc.org [rsc.org]
- 9. 3-Pyridineboronic acid pinacol ester 97 329214-79-1 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]

- To cite this document: BenchChem. [3-Methylpyridine-4-boronic acid pinacol ester literature review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1451974#3-methylpyridine-4-boronic-acid-pinacol-ester-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com